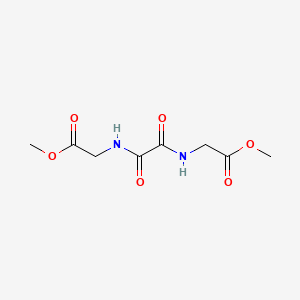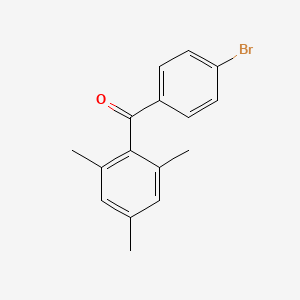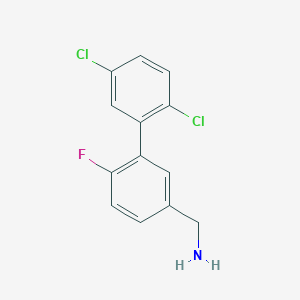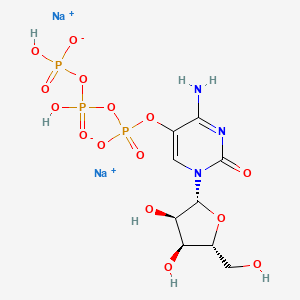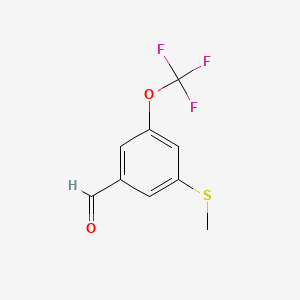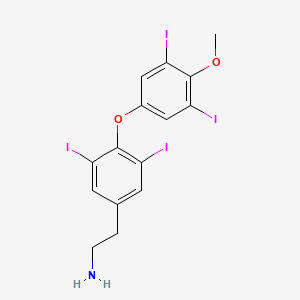
O-methyl-tetraiodothyroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-methyl-tetraiodothyroethylamine is a synthetic organic compound with the molecular formula C15H13I4NO2This compound is also referred to as a levothyroxine sodium impurity or T4-amine O-methyl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl-tetraiodothyroethylamine typically involves the iodination of a precursor compound followed by methylation. One common method includes the use of organolithium or organomagnesium reagents to introduce the iodine atoms into the aromatic ring. The reaction conditions often require low temperatures to maintain the stability of the organometallic intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and methylation processes. These processes are carefully controlled to ensure high purity and yield of the final product. The use of flow microreactors can enhance the efficiency and safety of these reactions by providing better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
O-methyl-tetraiodothyroethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated amines .
Aplicaciones Científicas De Investigación
O-methyl-tetraiodothyroethylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: Studied for its potential effects on thyroid hormone pathways and its role as a thyroid hormone analog.
Medicine: Investigated for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the production of iodinated pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of O-methyl-tetraiodothyroethylamine involves its interaction with thyroid hormone receptors. It mimics the structure of thyroid hormones, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including metabolism and growth .
Comparación Con Compuestos Similares
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine.
Methimazole: An antithyroid drug used to treat hyperthyroidism.
Uniqueness
O-methyl-tetraiodothyroethylamine is unique due to its specific structure, which includes multiple iodine atoms and a methoxy group. This structure allows it to interact with thyroid hormone receptors in a distinct manner compared to other thyroid hormone analogs .
Propiedades
Fórmula molecular |
C15H13I4NO2 |
|---|---|
Peso molecular |
746.89 g/mol |
Nombre IUPAC |
2-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]ethanamine |
InChI |
InChI=1S/C15H13I4NO2/c1-21-14-12(18)6-9(7-13(14)19)22-15-10(16)4-8(2-3-20)5-11(15)17/h4-7H,2-3,20H2,1H3 |
Clave InChI |
UXBZHPVGRHKMSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CCN)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


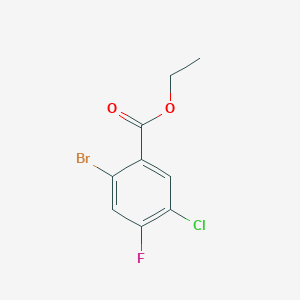
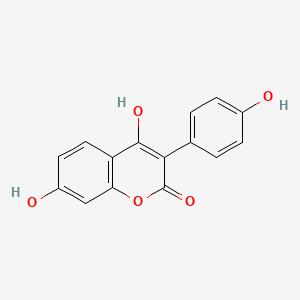
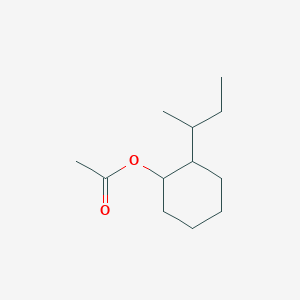
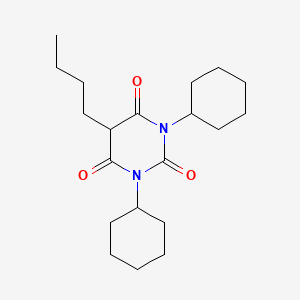
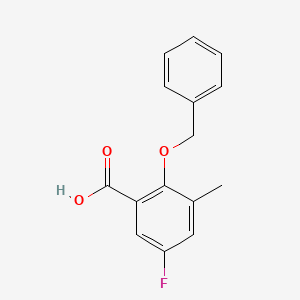
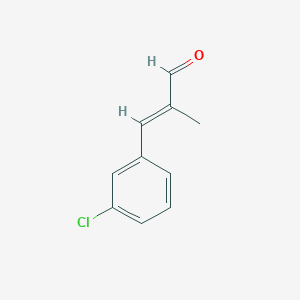
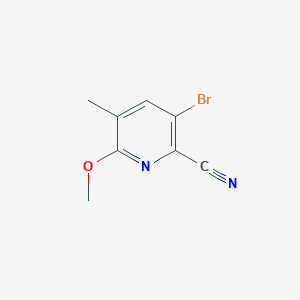
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
